molecular formula C21H23NO5S B2997442 5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1009166-40-8

5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2997442
CAS No.: 1009166-40-8
M. Wt: 401.48
InChI Key: RXWWXKRADGHTTN-UHFFFAOYSA-N
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Description

The compound 5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a complex organic molecule featuring a unique structure that combines a sulfonyl group, a methoxy group, and a methanobenzo[g][1,3]oxazocin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves multiple steps:

    Formation of the Methanobenzo[g][1,3]oxazocin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Sulfides.

    Substitution Products: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonyl and methoxy groups in complex organic molecules.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting specific enzymes or receptors.

Medicine

Medically, the compound is explored for its potential anti-inflammatory and analgesic properties. Its ability to interact with biological targets suggests it could be developed into a drug for treating pain and inflammation.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and coatings, where specific functional groups are required.

Mechanism of Action

The mechanism by which 5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one: Lacks the methoxy group.

    5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-ol: Contains a hydroxyl group instead of a ketone.

Uniqueness

The presence of both the sulfonyl and methoxy groups in 5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one makes it unique compared to similar compounds

Biological Activity

The compound 5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[g][1,3]oxazocin core with various substituents that influence its biological behavior. Key properties include:

  • Molecular Weight: Approximately 357.45 g/mol
  • LogP (Partition Coefficient): Indicates lipophilicity, affecting bioavailability.
  • Functional Groups: Sulfonyl and methoxy groups which may play crucial roles in biological interactions.

Research indicates that the compound may exhibit multiple mechanisms of action, particularly in the context of cancer therapy. Notably, compounds with similar structures have demonstrated the ability to inhibit specific signaling pathways involved in tumorigenesis:

  • WNT/β-Catenin Pathway Inhibition: The compound's structural analogs have been shown to inhibit the Dishevelled (DVL) family proteins, crucial for WNT signaling. This inhibition can lead to reduced cancer cell proliferation and survival by disrupting aberrant signaling pathways associated with various cancers .
  • Reactive Oxygen Species (ROS) Production: Induction of ROS has been linked to the apoptosis of cancer cells. The compound's ability to elevate ROS levels may contribute to its anticancer properties .

Anticancer Activity

Case studies involving structurally related compounds highlight their potential as therapeutic agents against specific cancer types:

  • Colon Cancer: A study demonstrated that a related compound inhibited the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM, suggesting that similar activities may be expected from our compound .
  • Breast Cancer Models: Preliminary data indicate that compounds within the same chemical class have shown promise in inhibiting breast cancer cell lines through modulation of growth factor signaling.

Pharmacological Studies

Pharmacological evaluations are critical for understanding the therapeutic potential of this compound:

Study TypeFindingsReference
In vitro cytotoxicity assaysInduced apoptosis in cancer cell lines
Molecular docking studiesHigh affinity for DVL1 binding sites
ROS production assaysSignificant increase in ROS levels in treated cells

Toxicological Considerations

While exploring therapeutic potentials, it is essential to consider the safety profile:

  • Acute Toxicity: Limited data available; however, structural analogs suggest a need for careful evaluation due to potential toxicity associated with sulfonamide derivatives.
  • Environmental Impact: As indicated by regulatory bodies like the EPA, compounds with similar structures may pose environmental risks if not managed properly .

Properties

IUPAC Name

12-(3,4-dimethylphenyl)sulfonyl-5-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-12-5-7-15(9-13(12)2)28(24,25)19-17-11-21(3,22-20(19)23)27-18-10-14(26-4)6-8-16(17)18/h5-10,17,19H,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWWXKRADGHTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=CC(=C4)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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